Hydroxymethyl Tolperisone Hydrochloride

Description

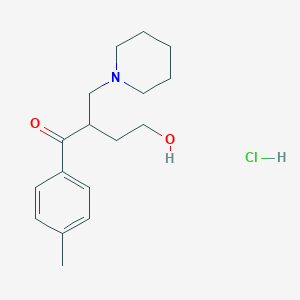

Structure

3D Structure of Parent

Properties

CAS No. |

352233-14-8 |

|---|---|

Molecular Formula |

C16H24ClNO2 |

Molecular Weight |

297.82 g/mol |

IUPAC Name |

1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H |

InChI Key |

YIUNODKPGACPCZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |

Synonyms |

1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl)-1-propanone Hydrochloride; |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Hydroxymethyl Tolperisone Hydrochloride

De Novo Synthetic Methodologies for Hydroxymethyl Tolperisone (B1682978)

The creation of Hydroxymethyl Tolperisone from basic chemical precursors involves several established and innovative synthetic strategies. These methods are designed to construct the molecule's characteristic β-amino ketone backbone efficiently.

Mannich Reaction Pathways for Propiophenone (B1677668) Derivatives

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds and is a primary method for producing Hydroxymethyl Tolperisone. researchgate.netorgoreview.com This three-component condensation reaction involves an active hydrogen compound (a propiophenone derivative), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). orgoreview.comnih.govthermofisher.com

The synthesis of 1-(4′-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one, the chemical name for Hydroxymethyl Tolperisone, has been successfully achieved through a solvent-free Mannich reaction. researchgate.net The general mechanism proceeds via the formation of an iminium ion from the reaction of piperidine (B6355638) and formaldehyde (B43269). orgoreview.com This electrophilic iminium ion is then attacked by the enol form of the propiophenone derivative, leading to the formation of the β-amino carbonyl structure known as a Mannich base. orgoreview.comthermofisher.com This reaction is widely employed in the synthesis of various pharmaceutical compounds, including alkaloids and antibiotics. orgoreview.comresearchgate.net

Alternative Synthetic Routes and Methodological Innovations

Beyond the traditional Mannich reaction, alternative approaches have been explored to synthesize Tolperisone and its derivatives, offering potential advantages in yield, purity, and industrial scalability. One innovative approach for the synthesis of the parent compound, Tolperisone, replaces formaldehyde with 1,3-dioxolane. This modification, combined with the use of 4-methylpropiophenone and piperidine hydrochloride, facilitates a one-step reaction that is economically viable on an industrial scale. google.com

Another synthetic pathway, developed for producing radiolabeled Tolperisone, starts from 4'-methylacetophenone (B140295) and paraformaldehyde. google.com Although this is a multi-step synthesis that initially yields a mixture requiring chromatographic separation, the principles can be adapted for the synthesis of its hydroxylated metabolite. google.com Furthermore, modern green chemistry principles, such as mechanochemistry, have been proposed for related reactions to avoid large amounts of organic solvents, simplify purification, and potentially increase yields. researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing product yield and minimizing the formation of impurities. In the synthesis of Tolperisone, which shares a similar structure, modified reaction conditions have been implemented to reduce the level of the genotoxic impurity 4-methyl-β-piperidino-propiophenone (4-MMPPO). googleapis.comgoogle.com

Key optimization strategies include:

Use of Acid Catalysis : Carrying out the synthesis in the presence of a catalytic amount of acid, such as gaseous hydrogen chloride (HCl), sulfuric acid, or acetic acid, can minimize the formation of certain byproducts. google.com

Anhydrous Conditions : Employing dry solvents and anhydrous conditions is favored to improve the reaction's efficiency and purity profile. google.com

Solvent-Free Reactions : As demonstrated in the synthesis of Hydroxymethyl Tolperisone, conducting the Mannich reaction without a solvent can lead to high yields and simplified product work-up. researchgate.net

Purification Techniques : Post-synthesis purification methods, such as recrystallization from a mixed organic solvent system like 2-butanone (B6335102) and isopropanol, are effective in refining the final product. google.com

Stereochemical Investigations and Enantiomeric Purity

Hydroxymethyl Tolperisone possesses a chiral center at the carbon atom alpha to the carbonyl group, meaning it can exist as a pair of enantiomers. The investigation of its stereochemistry is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. researchgate.net

Strategies for Optical Resolution and Enantiomer Separation

The separation of the racemic mixture of Hydroxymethyl Tolperisone into its individual enantiomers is accomplished through optical resolution. The primary strategy involves diastereoisomeric salt formation. researchgate.net This classic resolution technique uses a chiral resolving agent to react with the racemic base, forming two diastereomeric salts with different physical properties, such as solubility, which allows for their separation.

For the resolution of racemic Hydroxymethyl Tolperisone, several resolving agents have been found to be effective. researchgate.net

| Resolving Agent | Type |

| (2R,3R)-O,O′-dibenzoyl tartaric acid | Chiral Acid |

| (2R,3R)-O,O′-di-p-toluoyl tartaric acid | Chiral Acid |

| (R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide (anicyphos) | Chiral Phosphoric Acid Derivative |

A similar approach using the enantiomers of camphor-10-sulfonic acid has been described for the resolution of a related Tolperisone metabolite. researchgate.net

Determination of Absolute Configuration (e.g., Single-Crystal X-ray Diffraction)

Once the enantiomers have been separated, determining their absolute configuration is the final step in the stereochemical investigation. The definitive method used to establish the three-dimensional arrangement of atoms in the chiral molecule of Hydroxymethyl Tolperisone is single-crystal X-ray diffraction . researchgate.net This powerful analytical technique provides unambiguous proof of the absolute configuration of the separated enantiomers. researchgate.net

Chiral Synthesis Approaches

The stereochemistry of a chiral drug can significantly influence its pharmacological and toxicological properties. Therefore, the development of synthetic routes to obtain enantiomerically pure forms of Hydroxymethyl Tolperisone is of considerable interest. One effective method for the chiral synthesis of 1-(4′-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one, the free base of Hydroxymethyl Tolperisone Hydrochloride, involves the principle of optical resolution through the formation of diastereomeric salts.

A key study outlines the synthesis of the racemic form of hydroxymethyl tolperisone, referred to as M2, via a solvent-free Mannich reaction. researchgate.net Following the synthesis of the racemate, optical resolution is achieved by reacting the compound with a chiral resolving agent. This reaction leads to the formation of a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

Several resolving agents have been successfully employed for the resolution of hydroxymethyl tolperisone. researchgate.net These include:

(2R,3R)-O,O′-dibenzoyl tartaric acid

(2R,3R)-O,O′-di-p-toluoyl tartaric acid

(R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide (anicyphos)

After the separation of the diastereomeric salts, the desired enantiomer of hydroxymethyl tolperisone can be liberated by treatment with a base, followed by conversion to the hydrochloride salt. The absolute configuration of the separated enantiomers has been determined using single-crystal X-ray diffraction analysis. researchgate.net

Advanced Structural Characterization Techniques

The definitive identification and structural confirmation of this compound rely on a combination of modern analytical methods. These techniques provide detailed information about the molecule's mass, atomic connectivity, functional groups, and elemental composition.

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, the accurate mass is a critical piece of data for its unequivocal identification.

Based on its molecular formula, C₁₆H₂₄ClNO₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. Publicly available data from chemical databases provide the computed exact mass for the hydrochloride salt. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₄ClNO₂ | nih.gov |

| Exact Mass | 297.1495567 Da | nih.gov |

Note: The provided exact mass is a computed value.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

While specific, publicly available, and citable ¹H and ¹³C NMR spectral data for this compound are not readily found in the searched scientific literature, a complete structural assignment would involve the analysis of chemical shifts, coupling constants, and signal integrations to confirm the connectivity of all atoms in the molecule. Theoretical NMR prediction software can be used to estimate the expected chemical shifts, which would then be compared with experimental data for verification.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the following functional groups:

O-H stretch: from the hydroxymethyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

C-H stretch: from the aromatic and aliphatic portions of the molecule, appearing in the region of 2800-3100 cm⁻¹.

C=O stretch: from the ketone group, which is a strong and sharp band typically found in the range of 1650-1700 cm⁻¹.

C=C stretch: from the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

C-O stretch: from the hydroxymethyl group, typically in the 1000-1300 cm⁻¹ region.

N-H⁺ stretch: from the piperidinium (B107235) hydrochloride, which can appear as a broad band in the 2400-2800 cm⁻¹ region.

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the compound's purity and elemental composition.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₆H₂₄ClNO₂.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 16 | 192.176 | 64.52% |

| Hydrogen | H | 1.008 | 24 | 24.192 | 8.12% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.90% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.70% |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.74% |

| Total | 297.826 | 100.00% |

Note: These are calculated theoretical values. Experimental verification is required for confirmation.

Biotransformation Pathways and Enzyme Kinetics of Hydroxymethyl Tolperisone Formation

Identification of Major Metabolic Pathways in In Vitro Systems

Investigations into the in vitro metabolism of tolperisone (B1682978) have revealed two primary biotransformation routes: methyl-hydroxylation and carbonyl reduction. nih.govresearchgate.net These pathways are responsible for the generation of the principal metabolites of tolperisone.

Carbonyl Reduction Pathways and Detected Metabolites

Alongside hydroxylation, carbonyl reduction represents another significant metabolic pathway for tolperisone. nih.govresearchgate.net This process involves the reduction of the keto group on the tolperisone molecule. Two key metabolites have been detected as a result of this pathway. One metabolite has a mass-to-charge ratio (m/z) of 247 and is presumed to be the carbonyl-reduced form of the parent tolperisone compound. nih.govresearchgate.net The other, with an m/z of 263, has been identified as the carbonyl-reduced form of the primary metabolite, hydroxymethyl tolperisone (M1). nih.govresearchgate.net The presence of these metabolites indicates that carbonyl reduction can occur both on the parent drug and its hydroxylated derivative.

| Metabolic Pathway | Resulting Metabolite | Mass-to-Charge Ratio (m/z) |

| Methyl-Hydroxylation | Hydroxymethyl Tolperisone (M1) | 261 |

| Carbonyl Reduction | Carbonyl-Reduced Tolperisone | 247 |

| Carbonyl Reduction of M1 | Carbonyl-Reduced Hydroxymethyl Tolperisone | 263 |

Role of Cytochrome P450 Isoforms in Biotransformation

The biotransformation of tolperisone, particularly the formation of hydroxymethyl tolperisone, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.netcaymanchem.com Several isoforms have been identified as playing a role, with one being of primary importance.

Primary Involvement of CYP2D6 in Hydroxymethyl Tolperisone Formation

The cytochrome P450 isoform CYP2D6 has been identified as the predominant enzyme responsible for the metabolism of tolperisone, and specifically for the formation of its hydroxymethyl metabolite. nih.govresearchgate.netcaymanchem.comnih.gov The significant role of this enzyme is underscored by the wide interindividual pharmacokinetic variability of tolperisone, which is linked to the highly polymorphic nature of the CYP2D6 enzyme. nih.gov

| Cytochrome P450 Isoform | Role in Tolperisone Metabolism | Involvement in Hydroxymethyl Tolperisone Formation |

| CYP2D6 | Prominent | Yes |

| CYP2C19 | Smaller extent | Yes |

| CYP1A2 | Smaller extent | Yes |

| CYP2B6 | Smaller extent | No |

Kinetic Characterization of CYP-Mediated Reactions

The interaction of tolperisone with CYP enzymes has been characterized through kinetic studies. Tolperisone has been shown to act as a competitive inhibitor of CYP2D6-mediated reactions. nih.govresearchgate.net This is demonstrated by its inhibitory effect on the O-demethylation of dextromethorphan (B48470) and the hydroxylation of bufuralol, both of which are known substrates of CYP2D6. nih.govresearchgate.net The inhibition constants (Ki) for these reactions were determined to be 17 µM and 30 µM, respectively. nih.govresearchgate.net

Furthermore, the importance of P450 enzymes in the formation of hydroxymethyl tolperisone is highlighted by inhibition studies. The use of non-specific P450 inhibitors resulted in the complete inhibition of hydroxymethyl-metabolite formation. nih.govresearchgate.net

| CYP2D6 Substrate | Inhibitory Action of Tolperisone | Inhibition Constant (Ki) |

| Dextromethorphan (O-demethylation) | Competitive Inhibition | 17 µM |

| Bufuralol (Hydroxylation) | Competitive Inhibition | 30 µM |

Investigation of Non-P450 Mediated Biotransformation

Beyond the well-documented role of cytochrome P450 enzymes, the biotransformation of tolperisone also proceeds through pathways independent of this system. nih.gov In vitro studies utilizing human liver microsomes (HLM) have revealed that both P450-dependent and P450-independent microsomal biotransformations occur to a similar extent. nih.govresearchgate.net The metabolic process is contingent on the presence of NADPH as a coenzyme; its absence results in a complete halt of tolperisone consumption.

Research indicates a minor contribution of Flavin-Containing Monooxygenase 3 (FMO3) to the metabolism of tolperisone. nih.gov In studies with recombinant FMO3 (rFMO3), tolperisone demonstrated inhibitory activity on the oxidation of methyl p-tolyl sulfide (B99878), a known FMO3 substrate, with an inhibition constant (Ki) of 1200 µM. nih.govresearchgate.net Furthermore, these experiments recorded a threefold higher turnover number for tolperisone with rFMO3 compared to control microsomes, suggesting that FMO3-mediated metabolism does occur. nih.gov

A significant contribution from microsomal carbonyl reductases in the biotransformation of tolperisone is presumed based on the identification of specific metabolites. nih.gov Liquid chromatography-mass spectrometry analyses have detected metabolites that are two mass units greater than both the parent compound (tolperisone) and its hydroxylated metabolite (hydroxymethyl tolperisone). nih.govsemmelweis.hu These have been identified as the carbonyl-reduced parent compound and carbonyl-reduced hydroxymethyl tolperisone, respectively. nih.gov The formation of these reduced metabolites, alongside indirect evidence from inhibition studies, points to the considerable involvement of a microsomal reductase system. nih.govscribd.com

Experiments using non-specific P450 inhibitors have quantified this balance. For instance, inhibitors such as SKF-525A, 1-aminobenzotriazole, and 1-benzylimidazole, along with anti-NADPH-P450-reductase antibodies, led to a 43% to 61% inhibition of the total intrinsic clearance of tolperisone in human liver microsomes. nih.govresearchgate.net In stark contrast, these same non-specific chemical inhibitors completely blocked the formation of the hydroxymethyl metabolite, and the antibodies inhibited it by 80%. nih.govsemmelweis.hu This demonstrates that while hydroxymethylation is almost exclusively a P450-driven process, other metabolic pathways, namely P450-independent ones, contribute to approximately half of the total elimination of the parent compound in microsomal systems. nih.gov

Enzyme Inhibition and Induction Studies in Preclinical Models

Preclinical studies have been instrumental in characterizing the interaction of tolperisone with various metabolic enzymes, particularly its inhibitory potential.

Tolperisone has been shown to act as a competitive inhibitor of enzymes involved in its own metabolism, particularly CYP2D6. nih.govresearchgate.net This was determined by assessing its effect on the metabolism of probe substrates specific to this enzyme. The following table summarizes the competitive inhibition findings.

| Enzyme Activity | Substrate | Inhibition Type | Inhibition Constant (Ki) |

| CYP2D6 | Dextromethorphan O-demethylation | Competitive | 17 µM nih.gov |

| CYP2D6 | Bufuralol hydroxylation | Competitive | 30 µM nih.gov |

| FMO3 | Methyl p-tolyl sulfide oxidation | Competitive | 1200 µM nih.gov |

These data indicate that tolperisone can inhibit CYP2D6 at concentrations that may be clinically relevant, while its interaction with FMO3 is significantly weaker.

The influence of enzyme inhibitors on the intrinsic clearance of tolperisone in human liver microsomes (HLM) provides insight into the relative contributions of different enzyme systems to its metabolism. The table below presents the percentage of inhibition of intrinsic clearance by various non-specific P450 inhibitors. nih.govsemmelweis.hu

| Inhibitor | Target | % Inhibition of Intrinsic Clearance in HLM |

| SKF-525A | P450 (non-specific) | 61% |

| 1-Aminobenzotriazole | P450 (non-specific) | 47% |

| 1-Benzylimidazole | P450 (non-specific) | 49% |

| Anti-NADPH-P450-reductase antibodies | P450 reductase | 43% |

Mechanistic Insights from Inhibitory Antibody Experiments

The biotransformation of tolperisone, a centrally acting muscle relaxant, primarily involves methyl-hydroxylation to form its main metabolite, hydroxymethyl tolperisone. nih.gov This metabolic process is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.govnih.govnih.gov

The formation of hydroxymethyl tolperisone is mediated by several CYP isoforms. The most prominent enzyme in this pathway is CYP2D6. nih.govnih.govnih.gov To a lesser extent, CYP2C19 and CYP1A2 also contribute to the hydroxylation of tolperisone. nih.govnih.govresearchgate.net Notably, CYP2B6 is not involved in the formation of this particular metabolite. nih.gov

The significant role of the CYP enzyme system, particularly CYP2D6, is underscored by the considerable interindividual variability in tolperisone pharmacokinetics, which is largely attributed to genetic polymorphisms of these enzymes. nih.govnih.govresearchgate.net

In vitro studies utilizing human liver microsomes have been instrumental in elucidating these pathways. Liquid chromatography-mass spectrometry analysis has confirmed methyl-hydroxylation as the principal metabolic route for tolperisone. nih.gov

Enzyme Contributions to Hydroxymethyl Tolperisone Formation

| Enzyme | Contribution to Hydroxymethyl Tolperisone Formation |

| CYP2D6 | Prominent |

| CYP2C19 | Minor |

| CYP1A2 | Minor |

| CYP2B6 | Not Involved |

This table summarizes the involvement of various cytochrome P450 enzymes in the formation of hydroxymethyl tolperisone.

Mechanistic insights into the formation of hydroxymethyl tolperisone have been further refined through inhibitory antibody experiments. nih.gov These studies provide direct evidence of the involvement of the P450 system in this specific metabolic reaction.

In experiments using human liver microsomes, the formation of the hydroxymethyl metabolite was significantly inhibited by antibodies targeting NADPH-P450 reductase. nih.gov Specifically, anti-NADPH-P450-reductase antibodies led to an 80% inhibition of hydroxymethyl-metabolite formation. nih.gov This substantial inhibition confirms the P450-dependent nature of this biotransformation pathway. nih.gov

Furthermore, nonspecific chemical inhibitors of P450 enzymes, such as SKF-525A and 1-aminobenzotriazole, completely blocked the formation of the hydroxymethyl metabolite, reinforcing the central role of the CYP system. nih.gov

Impact of Inhibitors on Hydroxymethyl Tolperisone Formation

| Inhibitor | Type | % Inhibition of Hydroxymethyl Tolperisone Formation |

| Anti-NADPH-P450-reductase antibodies | Inhibitory Antibody | 80% |

| SKF-525A | Nonspecific Chemical Inhibitor | 100% |

| 1-aminobenzotriazole | Nonspecific Chemical Inhibitor | 100% |

This table details the inhibitory effects of specific antibodies and chemical inhibitors on the production of hydroxymethyl tolperisone.

These findings from inhibitory antibody experiments, in conjunction with data from recombinant P450s and isoform-specific chemical inhibitors, solidify the understanding that the hydroxylation of tolperisone to hydroxymethyl tolperisone is a key metabolic pathway driven primarily by CYP2D6, with minor contributions from other CYP isoforms. nih.gov

Analytical Methodologies for Research and Impurity Profiling

Development and Validation of High-Performance Chromatographic Methods

High-performance chromatography, particularly HPLC, stands as the cornerstone for the analysis of Tolperisone (B1682978) and its related compounds. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities and degradation products.

RP-HPLC is the most widely employed technique for the quantification of Tolperisone Hydrochloride. Numerous methods have been developed and validated, typically utilizing a C18 stationary phase, which is effective for separating moderately polar compounds like Tolperisone. The mobile phases commonly consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijpbs.comcuestionesdefisioterapia.com The pH of the buffer is a critical parameter, often adjusted to optimize the peak shape and retention time. ijpbs.comrjptonline.org Detection is almost universally carried out using a UV detector, with the wavelength of maximum absorbance (λmax) for Tolperisone typically being around 260 nm. tsijournals.comjadd.in These methods are validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating linearity, accuracy, precision, and robustness. ijrpns.comresearchgate.netscispace.com

Table 1: Examples of RP-HPLC Method Parameters for Tolperisone Hydrochloride Quantification

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference(s) |

| Inertsil C18 (150mm x 4.6mm, 5µm) | Methanol:Phosphate buffer (pH 3.0) (70:30 v/v) | 0.8 | 260 | Not Specified | ijpbs.com |

| Kromasil C18 (150mm x 4.6mm, 5µm) | Methanol:Acetonitrile:Water (80:16:4 v/v/v), pH 3.0 | 0.5 | 275 | 2.93 | rjptonline.org |

| Hypersil C18 (250 × 4.6 mm, 5 μm) | Methanol:Acetonitrile:Water + 1% Triethylamine (85:10:5 v/v/v) | 1.0 | 250 | Not Specified | indiandrugsonline.org |

| C18 Column (250 X 4.6 mm, 5 µm) | Acetonitrile:20 mM Ammonium Acetate Buffer (pH 4.0) (55:45 v/v) | 1.0 | 260 | 2.50 | scispace.com |

| Phenomenex Luna C18(2) (250 × 4.6 mm, 5 µm) | Acetonitrile:0.02 M Ammonium Hydrophosphate Buffer (pH 5.0) | 1.0 | 259 | Not Specified | researchgate.net |

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. dongguk.edunih.gov These methods offer significantly lower limits of quantification compared to HPLC-UV. nih.gov The analysis is typically performed using a reversed-phase column coupled with a mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the positive ion mode. dongguk.edunih.gov The high specificity of LC-MS/MS is achieved through multiple-reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.gov This allows for accurate quantification even in complex biological samples. spast.org

Table 2: LC-MS/MS Method Parameters for Tolperisone Detection

| Chromatographic Column | Mobile Phase | Ionization Mode | Lower Limit of Quantification (LLOQ) | Application | Reference(s) |

| Luna C18 (2.0mm×50mm, 5μm) | 10mM Ammonium Formate Buffer (pH 3.5):Methanol (12:88, v/v) | ESI Positive Ion | 0.5 ng/mL | Determination in human plasma | dongguk.edunih.gov |

| Zorbax C8 (50 × 4.6 mm, 3.5 μm) | 10.0 mM Ammonium Formate:Acetonitrile (40:60, v/v), pH 3.8 | ESI (Mode not specified) | 0.5 ng/mL | Simultaneous determination with Etodolac in human plasma | nih.gov |

The profiling of impurities is a critical aspect of pharmaceutical quality control. Specific HPLC methods have been developed to separate and quantify potential process-related impurities and degradation products of Tolperisone. nih.govnih.gov These methods must be able to resolve positional isomers and other closely related substances. nih.gov Research has identified several key impurities, including 4-MMP (4-methyl-1-(4-methylphenyl)propan-1-one), Impurity E (vinyl ketone), and a 2-methylhydroxy impurity. tsijournals.comtsijournals.com Validated HPLC methods are capable of detecting and quantifying these impurities at very low levels, often with detection limits well below 0.1% relative to the active substance. nih.govtsijournals.com

Table 3: Identified Impurities of Tolperisone and Analytical Method Details

| Impurity Name/Type | Analytical Method | Column | Mobile Phase | Detection | Reference(s) |

| 4-MMP, Impurity E (vinyl ketone), 2-methylhydroxy impurity | RP-HPLC | Oyster ODS (300 x 4.6 mm, 5 μm) | Buffer (Citric acid, Sodium Dihydrogen Phosphate, Sodium Lauryl Sulfate, pH 2.5):Acetonitrile (45:55 v/v) | UV at 260 nm | tsijournals.comtsijournals.com |

| Four potential impurities (including positional isomers) | Stability-Indicating HPLC | Inert Sustine C18 (250 × 4.6, 3 micron) | Buffer (0.01 M Potassium Dihydrogen Phosphate, pH 8.0 with Diethylamine):Acetonitrile (Gradient) | UV at 254 nm | nih.gov |

Stability-indicating analytical methods are essential to ensure that a drug product remains stable over its shelf life. For Tolperisone, RP-HPLC methods have been developed and validated to separate the intact drug from its degradation products formed under various stress conditions. ijrpns.comjpionline.org These conditions, as mandated by ICH guidelines, include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal degradation. indiandrugsonline.orgsciepub.com Studies have shown that Tolperisone is susceptible to degradation, particularly under basic hydrolysis, water hydrolysis, and oxidative stress. nih.govnih.gov The developed stability-indicating methods demonstrate specificity by effectively resolving the degradation product peaks from the main drug peak, thus allowing for an accurate assessment of the drug's stability. indiandrugsonline.orgsciepub.com

Spectroscopic Analytical Techniques for Characterization

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a simpler and more rapid alternative to chromatography for quantitative analysis, especially in bulk drug and simple dosage forms.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of Tolperisone Hydrochloride in bulk and pharmaceutical formulations. sphinxsai.comresearchgate.net The method is based on measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). For Tolperisone Hydrochloride, the λmax is consistently reported to be around 260 nm. sphinxsai.comjchps.com The choice of solvent is important, with purified water and methanol being commonly used. sphinxsai.comijpbs.com The method is validated for linearity, demonstrating a direct relationship between absorbance and concentration over a specific range. researchgate.netjchps.com While it lacks the specificity of chromatographic methods for impurity profiling, it is highly suitable for routine quality control assays where interfering substances are not expected. sphinxsai.com

Table 4: UV-Vis Spectrophotometric Method Parameters for Tolperisone Hydrochloride

| Wavelength (λmax) | Solvent | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference(s) |

| 260 nm | Purified Water | 3 - 18 | 1.33 x 10⁴ | sphinxsai.comresearchgate.net |

| 260 nm | Distilled Water | 10 - 50 | Not Specified | jchps.com |

| 254 nm | Methanol | 4 - 12 | Not Specified | ijpbs.com |

| 275 nm | Methanol | 3 - 30 | Not Specified | nih.gov |

Preclinical Pharmacological Investigation and Structure Activity Relationships

Assessment of In Vitro Molecular and Cellular Interactions of Hydroxymethyl Tolperisone (B1682978)

Detailed preclinical studies specifically investigating the in vitro molecular and cellular interactions of hydroxymethyl tolperisone hydrochloride are not extensively available in the public domain. The majority of published research focuses on the parent compound, tolperisone.

Potential Modulation of Voltage-Gated Ion Channels (e.g., Sodium, Calcium Channels)

There is a lack of specific data from preclinical studies on the direct modulatory effects of this compound on voltage-gated sodium or calcium channels. While the parent compound, tolperisone, is known to block these channels, it is not scientifically accurate to attribute these properties to its metabolite without direct experimental evidence. drugbank.compatsnap.com

Interference with Neurotransmitter Systems in Ex Vivo Preparations

Specific research on the interference of this compound with neurotransmitter systems in ex vivo preparations, such as synaptosomes, has not been identified in the available literature. Studies on tolperisone have shown that it can inhibit the release of neurotransmitters like glutamate, an effect linked to its ion channel blocking activity. researchgate.netnih.gov However, similar investigations have not been reported for its hydroxymethyl metabolite.

Membrane Stabilizing Effects in Isolated Cellular Systems

There is no direct evidence from preclinical studies to suggest that this compound possesses membrane-stabilizing effects in isolated cellular systems. The membrane-stabilizing properties are a known characteristic of the parent drug, tolperisone. patsnap.com

Contribution to the Preclinical Pharmacodynamics of Tolperisone

Role in Attenuation of Spinal Reflexes in In Vivo Animal Models

There is a lack of specific in vivo animal model data that investigates the role of this compound in the attenuation of spinal reflexes. The inhibitory effects on spinal reflexes are a well-documented action of tolperisone itself. patsnap.comnih.gov

Influence on Nociceptive Input Processing in Preclinical Pain Models

Specific preclinical pain models to evaluate the direct influence of this compound on nociceptive input processing have not been described in the available scientific literature. The parent compound, tolperisone, has been shown to effectively inhibit afferent nociceptive input to the spinal cord. nih.gov

Impact on Muscle Tone Regulation in Experimental Spasticity Models

Direct preclinical studies detailing the impact of this compound on muscle tone in experimental spasticity models are not extensively available in publicly accessible scientific literature. However, the pharmacological context can be inferred from the extensive research on its parent compound, tolperisone.

Tolperisone has been demonstrated to be effective in reducing pathologically increased muscle tone in various preclinical models. It is a centrally acting muscle relaxant that has been in clinical use for decades for conditions associated with skeletal muscle hypertonia. researchgate.netwikipedia.org Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which contributes to its muscle relaxant effects. wikipedia.orgopenmedicinalchemistryjournal.compatsnap.com

In animal models, such as decerebrated rats and mice exhibiting α- and γ-rigidity, tolperisone has been shown to decrease muscle tone. nih.gov Studies in rats have also indicated that tolperisone can depress spinal reflexes, a key component of spasticity. openmedicinalchemistryjournal.com Specifically, it has been observed to inhibit monosynaptic and polysynaptic reflex potentials. nih.gov The compound is thought to act at the level of the spinal cord and the reticular formation in the brainstem. wikipedia.orgnih.gov

Clinical studies on tolperisone have further substantiated its efficacy in treating spasticity. For instance, in patients with spasticity following a cerebral stroke, tolperisone significantly reduced the Ashworth Scale score, a clinical measure of muscle spasticity, compared to a placebo. nih.goveuropa.eu Similarly, improvements in muscle tone and functional outcomes have been observed in patients with spasticity due to spinal cord injury. nih.govscielo.brscielo.br

Structure-Activity Relationship (SAR) Studies of Hydroxymethyl Tolperisone and its Analogues

The exploration of the structure-activity relationship (SAR) of hydroxymethyl tolperisone and its analogues is crucial for understanding its pharmacological profile and for the rational design of new, potentially improved therapeutic agents.

Comparison of Activity Profiles between Parent Compound and Hydroxylated Metabolite

Investigation of the Hydroxymethyl Moiety's Contribution to Pharmacological Properties

The specific contribution of the hydroxymethyl moiety to the pharmacological properties of hydroxymethyl tolperisone has not been directly investigated in dedicated studies. The introduction of a hydroxymethyl group can alter a molecule's physicochemical properties, such as its polarity and ability to form hydrogen bonds, which in turn can influence its binding to biological targets and its pharmacokinetic profile.

In the case of hydroxymethyl tolperisone, this chemical modification occurs on the tolyl group of the parent molecule. This hydroxylation could potentially alter the compound's interaction with its targets, which for tolperisone are voltage-gated sodium and calcium channels. wikipedia.orgopenmedicinalchemistryjournal.compatsnap.com However, without specific pharmacological data for the hydroxylated metabolite, the precise impact of this structural change on its muscle relaxant activity is unknown. One commercial supplier has noted that hydroxymethyl tolperisone has been identified as a kinase inhibitor with potential anticancer properties, though this is stated to be under investigation. biosynth.com

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Hydroxymethyl Tolperisone Hydrochloride?

Methodological Answer:

Synthesis typically involves modifying the parent compound Tolperisone Hydrochloride (TH) via hydroxymethylation. Characterization requires:

- Structural verification : Use NMR and FT-IR to confirm the hydroxymethyl group addition.

- Purity assessment : Perform colorimetric tests (e.g., reaction with 1,3-dinitrobenzene and sodium hydroxide yields a red color) and HPLC analysis to ensure <1% impurities like piperidine hydrochloride .

- Solubility profiling : Test in solvents such as DMF (2 mg/mL), DMSO (10 mg/mL), and ethanol (20 mg/mL) to guide formulation .

Advanced: How do hydrophobic interactions and hydrogen bonding influence Hydroxymethyl Tolperisone’s binding to Human Serum Albumin (HSA)?

Methodological Answer:

Comparative studies with Tolperisone Hydrochloride (TH) and Eperisone Hydrochloride (EH) suggest:

- Binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify affinity. TH binds HSA via hydrophobic interactions (logP ~2.5) and hydrogen bonding (e.g., with Trp214 residue) .

- Competitive binding : Co-administer site-specific probes (e.g., warfarin for Site I) to identify binding regions.

- Thermodynamic analysis : Calculate ΔG and ΔH using van’t Hoff plots to distinguish binding forces .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods for powder handling due to respiratory irritation risks (H335) .

- Waste disposal : Neutralize acidic residues before disposal to prevent environmental contamination (water hazard class 1) .

Advanced: How does Hydroxymethyl Tolperisone’s efficacy compare to other muscle relaxants like Pridinol mesilate in pain modulation?

Methodological Answer:

- Experimental design : Conduct double-blind, placebo-controlled trials measuring pain scores (VAS) and pressure pain thresholds (PPT). A study showed TH reduced VAS scores by 0.7 cm compared to Pridinol (p=0.02) .

- Mechanistic analysis : Use electromyography (EMG) to assess effects on stretch reflexes. TH showed no significant impact on short-latency jaw-stretch reflexes, unlike Pridinol .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate intergroup differences .

Basic: What analytical techniques validate Hydroxymethyl Tolperisone’s identity and purity?

Methodological Answer:

- Identity confirmation :

- Purity criteria : Ensure clarity (1.0 g in 10 mL water) and <0.1% piperidine hydrochloride via copper sulfate-based solvent extraction .

Advanced: How can researchers resolve contradictions in reported LD₅₀ values for Hydroxymethyl Tolperisone?

Methodological Answer:

- Dose-response studies : Replicate acute toxicity assays (e.g., OECD 423) using standardized animal models. TH’s oral LD₅₀ in rats is 1,450 mg/kg, but variations may arise from solvent choice (e.g., PBS vs. ethanol) .

- Meta-analysis : Aggregate data from multiple studies (e.g., subcutaneous vs. intraperitoneal routes) and apply regression models to identify confounding variables .

Basic: What are the solubility properties of this compound, and how do they impact formulation?

Methodological Answer:

-

Solubility data :

Solvent Solubility (mg/mL) DMF 2 DMSO 10 Ethanol 20 PBS (pH 7.2) 10 -

Formulation guidance : Use ethanol for high-concentration stock solutions and PBS for in vitro assays to maintain physiological compatibility.

Advanced: What in vitro models best predict Hydroxymethyl Tolperisone’s metabolic pathways?

Methodological Answer:

- Hepatic microsome assays : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS. Hydroxymethyl Tolperisone is a known metabolite of Tolperisone, suggesting CYP450-mediated oxidation .

- Recombinant enzyme screening : Test CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic pathways.

- Kinetic analysis : Calculate Km and Vmax to assess metabolic stability .

Basic: How should researchers address stability challenges during long-term storage?

Methodological Answer:

- Storage conditions : Keep at -20°C in airtight, light-resistant containers. Avoid humidity to prevent hydrolysis .

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) and quantify impurities via HPLC .

Advanced: What experimental strategies differentiate Hydroxymethyl Tolperisone’s mechanism from its parent compound?

Methodological Answer:

- Receptor profiling : Use radioligand binding assays (e.g., for NMDA or GABA receptors) to compare affinities.

- Gene expression analysis : Apply RNA-seq to identify differentially expressed genes in neuronal cells treated with TH vs. its metabolite.

- Pharmacodynamic modeling : Develop compartmental models to assess tissue-specific distribution and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.